8-(benzyl(methyl)amino)-7-ethyl-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
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Overview
Description
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It often includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and stability. It also includes studying the compound’s chemical reactivity .Scientific Research Applications
FGFR Inhibition for Cancer Therapy
Abnormal activation of the fibroblast growth factor receptor (FGFR) signaling pathway is implicated in various cancers. Targeting FGFRs represents an attractive strategy for cancer therapy. Researchers have developed a series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, FGFR2, and FGFR3. Among these derivatives, compound 4h stands out, exhibiting potent FGFR inhibitory activity. It effectively inhibits breast cancer cell proliferation, induces apoptosis, and suppresses migration and invasion. This research opens up prospects for developing FGFR-targeted therapies .
Anti-Diabetic Potential
Pyrrolo[2,3-d]pyrimidine-linked hybrids have been investigated for their in vitro anti-diabetic potential. While the specific compound may not be directly studied, it belongs to the same class. These hybrids show promise in managing diabetes, and their potency is mechanistically correlated through molecular docking and modeling .
Antitubercular Activity
Although not directly studied for this compound, related 4-aminopyrrolo[2,3-d]pyrimidines have demonstrated antitubercular activity. The presence of a bromine atom seems to favor this activity. Replacing a chlorine atom with a bromine atom led to a twofold increase in antitubercular potency .
Materials Science and Organic Electronics
Organic semiconductors play a crucial role in electronic devices. The unique structure of 1H-pyrrolo[2,3-b]pyridine derivatives may make them interesting candidates for organic electronics, such as organic field-effect transistors (OFETs) or light-emitting diodes (OLEDs).
Mechanism of Action
Target of Action
Compounds with a purine structure often interact with various enzymes and receptors in the body. For example, they may target kinases, which are enzymes that play key roles in signal transduction pathways .
Mode of Action
Upon binding to their targets, these compounds can inhibit or enhance the activity of the enzymes or receptors, leading to changes in the biochemical processes that these targets are involved in .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For instance, if the compound targets kinases, it could affect pathways related to cell growth and proliferation .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of such compounds can vary widely and would depend on their specific chemical structures. These properties determine the bioavailability of the compound, or how much of the compound reaches its site of action in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. For example, if it inhibits kinases involved in cell growth, it could potentially slow down the growth of cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other substances can influence the compound’s action, efficacy, and stability. For instance, certain conditions might enhance or inhibit the compound’s ability to bind to its targets .
Safety and Hazards
Future Directions
properties
IUPAC Name |
8-[benzyl(methyl)amino]-7-ethyl-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N5O2/c1-5-22-13-14(20(3)17(24)21(4)15(13)23)18-16(22)19(2)11-12-9-7-6-8-10-12/h6-10H,5,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQOCMYOMQHGHGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)N(C2=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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